

Comparative Crystallographic Analysis of Substituted Pyridine N-Oxides

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Compound of Interest

Compound Name: **2-chloro-3-cyano-pyridine 1-oxide**

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A guide for researchers, scientists, and drug development professionals on the structural characteristics of pyridine N-oxide derivatives, offering a comparative analysis of **2-chloro-3-cyano-pyridine 1-oxide** with related compounds. This document provides a framework for understanding the impact of substitution on the crystal packing and molecular geometry of this important class of heterocyclic compounds.

While a detailed X-ray crystallographic analysis of **2-chloro-3-cyano-pyridine 1-oxide** is not readily available in the surveyed literature, this guide provides a comparative overview of its anticipated structural features alongside experimentally determined data for relevant substituted pyridine N-oxides. The data presented here, sourced from various crystallographic studies, offers valuable insights for researchers engaged in the design and synthesis of novel pyridine N-oxide derivatives for applications in medicinal chemistry and materials science.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for pyridine N-oxide and two representative substituted analogs: 4-methylpyridine N-oxide and 4-nitropyridine N-oxide. These compounds have been selected to illustrate the influence of both electron-donating and electron-withdrawing groups on the crystal lattice and molecular dimensions.

Compound	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	z
Pyridine N-oxide	C ₅ H ₅ NO	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	12.986(2)	6.138(1)	5.864(1)	90	90	90	4
4-Methylpyridine N-oxide	C ₆ H ₇ NO	Monoclinic	P2 ₁ /C	5.892(1)	15.110(2)	7.301(1)	90	108.97(1)	90	4
4-Nitropyridine N-oxide	C ₅ H ₄ N ₂ O ₃	Monoclinic	P2 ₁ /C	11.295(2)	5.259(1)	9.803(2)	90	98.98(2)	90	4
2-Chloro-3-cyano-pyridine 1-oxide (Predicted)	C ₆ H ₃ CIN ₂ O	N/A	N/A	N/A	N/A	N/A	N/A	N/A	N/A	N/A

Table 1: Comparison of Unit Cell Parameters. Data for pyridine N-oxide, 4-methylpyridine N-oxide, and 4-nitropyridine N-oxide are provided for comparative purposes. The parameters for **2-chloro-3-cyano-pyridine 1-oxide** are yet to be experimentally determined.

Compound	N-O Bond Length (Å)	C-N-C Angle (°)
Pyridine N-oxide	1.34	124
4-Methylpyridine N-oxide	1.301(2)	120.8(1)
4-Nitropyridine N-oxide	1.255(3)	121.5(2)
2-Chloro-3-cyano-pyridine 1-oxide (Predicted)	~1.25-1.27	~120-122

Table 2: Comparison of Selected Bond Lengths and Angles. The N-O bond length and C-N-C angle are sensitive indicators of the electronic effects of substituents on the pyridine N-oxide ring.[\[1\]](#) Predicted values for **2-chloro-3-cyano-pyridine 1-oxide** are based on trends observed in related structures.

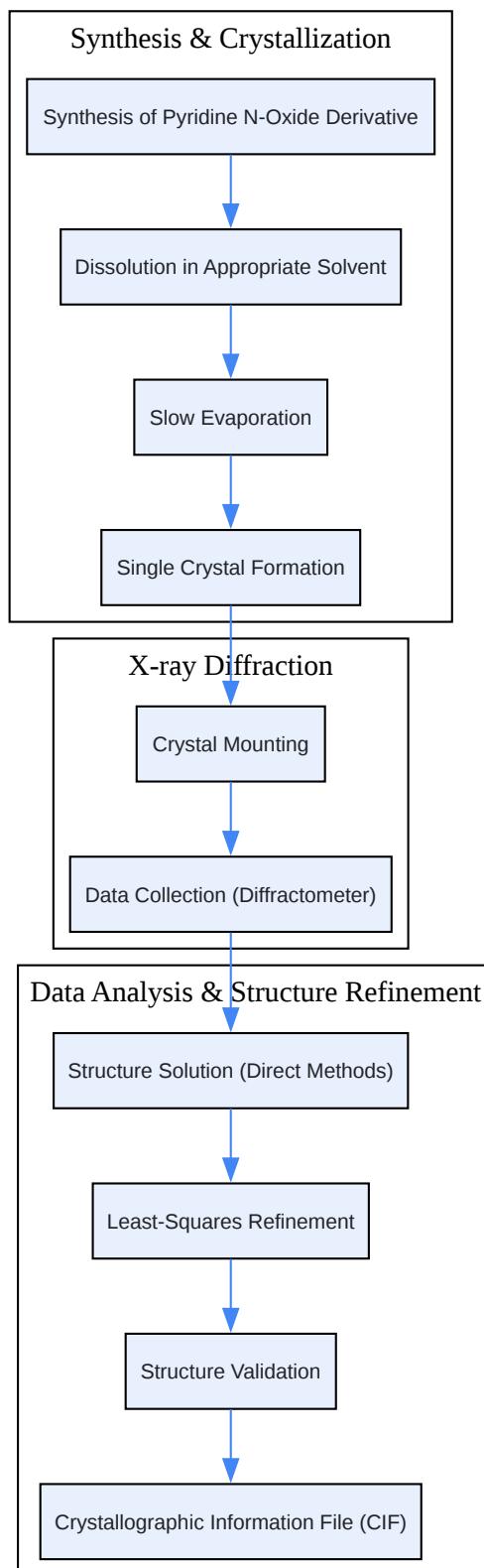
Experimental Protocols

The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of pyridine N-oxide derivatives, based on common practices reported in the literature.

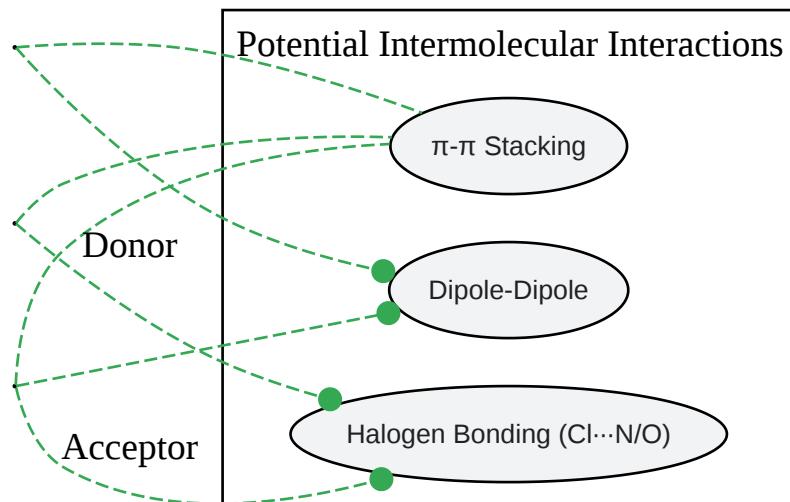
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents).
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS). The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental and Structural Concepts

To further elucidate the processes and relationships involved in the crystallographic analysis of substituted pyridine N-oxides, the following diagrams are provided.

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Caption: Experimental workflow for the X-ray crystallographic analysis of a pyridine N-oxide derivative.



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Caption: Potential intermolecular interactions in the crystal lattice of **2-chloro-3-cyano-pyridine 1-oxide**.

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References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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